Lifirafenib maleate is a small molecule drug developed by BeiGene Ltd., primarily recognized for its role as an inhibitor of the serine/threonine protein kinase B-raf and the epidermal growth factor receptor. This compound has demonstrated potential antineoplastic activity by selectively binding to and inhibiting BRAF and certain mutated forms of BRAF, as well as EGFR. The inhibition of these targets disrupts signaling pathways that are crucial for tumor cell proliferation, particularly in cancers associated with mutated BRAF genes or over-activated EGFR .
Lifirafenib maleate is synthesized from various chemical precursors, with its development focused on targeting specific oncogenic pathways in cancer therapy. The compound is categorized under kinase inhibitors, specifically targeting the BRAF and EGFR pathways, which are vital in the treatment of several malignancies .
Lifirafenib maleate belongs to the class of small molecule inhibitors, specifically designed to interfere with protein kinases involved in cancer progression. It is classified as an antineoplastic agent due to its potential therapeutic effects against various solid tumors, including melanoma and other cancers with known BRAF mutations .
The synthesis of lifirafenib maleate involves several steps that may include acylation and cyclization reactions. Although specific synthetic routes are not extensively documented, it is known that high-performance liquid chromatography-tandem mass spectrometry methods have been developed for its determination in biological samples, which is essential for pharmacokinetic studies .
The synthesis typically begins with key intermediates that undergo various transformations, such as acylation with cyanoacetic acid and subsequent reactions to form the desired structure. Various reagents and solvents are employed throughout the process to facilitate these reactions while ensuring high yields and purity of the final product .
The molecular formula of lifirafenib maleate is with a molecular weight of approximately 470.43 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including fluorinated aromatic rings and nitrogen-containing heterocycles.
Lifirafenib maleate can undergo various chemical reactions including:
Oxidation: This involves the loss of electrons from the compound.
Reduction: This involves the gain of electrons.
Substitution: This includes replacing one atom or group within the compound with another.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific conditions can lead to different products based on the nature of the reactants and solvents used .
Lifirafenib maleate operates by selectively binding to and inhibiting BRAF and certain mutant forms of BRAF as well as EGFR. This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival in tumor cells harboring these mutations. Furthermore, lifirafenib has shown activity against mutant forms of Ras proteins (K-RAS and N-RAS), which are frequently involved in oncogenesis .
Lifirafenib maleate is typically presented as a crystalline solid. Specific melting points or boiling points are not extensively documented but can be inferred based on similar compounds within its class.
The compound exhibits characteristics typical of small molecule inhibitors such as solubility in organic solvents and stability under standard laboratory conditions. Its reactivity profile includes susceptibility to oxidation and substitution reactions under appropriate conditions .
Lifirafenib maleate has significant applications in scientific research and clinical settings:
Cancer Research: It is utilized in studies focused on understanding the molecular mechanisms underlying cancer cell proliferation mediated by BRAF and EGFR signaling pathways.
Clinical Development: Lifirafenib is under investigation for treating various solid tumors including melanoma (both BRAF mutated and non-mutated), thyroid cancer, ovarian cancer, endometrial cancer, colorectal cancer, pancreatic cancer, cholangiocarcinoma, and non-small cell lung cancer .
Pharmaceutical Development: The compound is part of ongoing efforts to develop targeted therapies aimed at specific genetic mutations prevalent in various cancers .
Lifirafenib maleate (BGB-283) is a reversible ATP-competitive inhibitor targeting multiple RAF kinase isoforms, including wild-type A-RAF, B-RAF, C-RAF, and the oncogenic mutant BRAFV600E. Its design enables potent suppression of the MAPK pathway by disrupting both monomeric and dimeric RAF configurations [1] [7].
The BRAFV600E mutation substitutes valine with glutamic acid at residue 600, destabilizing the hydrophobic pocket in the kinase activation segment. This mutation shifts BRAF toward an active conformation by disrupting autoinhibitory interactions between the activation loop and the phosphate-binding loop [9]. Lifirafenib binds within the ATP-binding cleft of both wild-type and mutant BRAF, exploiting the expanded hydrophobic pocket created by the V600E mutation. Structural analyses confirm that the V600E mutation requires only a single nucleotide change, which explains its high prevalence in cancers and its enhanced sensitivity to lifirafenib compared to rarer mutations like V600K (which requires two nucleotide changes) [2] [9].
Table 1: Antitumor Activity of Lifirafenib in BRAFV600E-Mutated Cancers
| Tumor Type | Objective Response Rate | Response Characteristics |
|---|---|---|
| Melanoma | 5/8 confirmed PR | Includes prior RAF/MEK inhibitor-treated patients |
| Papillary Thyroid Cancer | 2/2 confirmed PR | Sustained tumor regression |
| Low-Grade Serous Ovarian Cancer | 1/1 confirmed PR | MAPK pathway suppression validated |
| Non-Small Cell Lung Cancer | 1/1 unconfirmed PR | BRAFV600E-dependent activity observed |
Data derived from Phase I clinical trial [1] [8].
RAF kinases activate through dimerization, a process paradoxically triggered by first-generation RAF inhibitors in RAS-mutated cells. Lifirafenib uniquely suppresses RAF dimer transactivation by binding one protomer and preventing catalytic activation of the partner. This is critical because BRAFV600K mutants form stronger dimer interfaces than BRAFV600E due to electrostatic interactions between lysine600 and the N-terminal acidic motif (NtA) of adjacent protomers [2] [4]. Preclinical studies show lifirafenib inhibits ERK signaling in BRAFV600E monomer-driven tumors while also blocking CRAF-BRAF heterodimers in RAS-activated cancers [4] [6]. This dimer-disrupting capability underpins its efficacy in tumors resistant to earlier RAF inhibitors.
Beyond RAF inhibition, lifirafenib directly targets the tyrosine kinase domain of EGFR with reversible inhibition. Unlike orthosteric inhibitors (e.g., cetuximab), lifirafenib binds non-competitively with epidermal growth factor (EGF), potentially through an allosteric site that modulates kinase conformation [1] [5]. This binding disrupts EGFR’s transition from an inactive tethered to an active extended state, preventing dimerization and autophosphorylation. Structural modeling indicates that lifirafenib’s rigid heterocyclic core stabilizes the kinase in an inactive form, analogous to allosteric antibodies like matuzumab [5].
The dual inhibition of RAF and EGFR creates vertical suppression of the MAPK cascade. In colorectal cancer models with BRAFV600E and EGFR feedback activation, lifirafenib simultaneously blocks RAF-mediated MEK phosphorylation and EGFR-driven RAS recycling. This synergy overcomes resistance mechanisms seen with single-agent BRAF inhibitors, where EGFR reactivates ERK signaling [1] [3]. In KRAS-mutated endometrial and lung cancers, lifirafenib’s EGFR co-inhibition reduces compensatory pathway activation, correlating with observed partial responses in clinical trials [1] [8].
Lifirafenib exhibits high selectivity for RAF and EGFR over unrelated kinases. Broad kinase screening (62 kinases) revealed only minimal off-target activity (IC50 >1 μM for 87% of kinases tested). Its selectivity arises from specific interactions with the RAF hydrophobic pocket and EGFR’s allosteric cleft, avoiding conserved ATP-binding motifs prevalent in other kinases [1] [7] [10].
Table 2: Kinase Selectivity Profile of Lifirafenib
| Kinase Target | IC50 (nM) | Selectivity vs. RAF/EGFR |
|---|---|---|
| BRAFV600E | 35 | Primary target |
| Wild-Type BRAF | 110 | 3.1-fold selective |
| CRAF | 48 | 1.4-fold selective |
| EGFR | 120 | Primary target |
| VEGFR2 | >10,000 | >285-fold selective |
| PDGFRβ | >10,000 | >285-fold selective |
Data compiled from enzymatic and cellular assays [1] [7].
Physicochemical properties further enhance selectivity: Lifirafenib’s high cLogP (5.3) and low polar surface area (89.13 Ų) favor partitioning into hydrophobic pockets unique to RAF and EGFR. No significant inhibition was observed against VEGFR2, PDGFRβ, or SRC family kinases, minimizing risks of off-tumor toxicities [7] [10]. This profile distinguishes lifirafenib from non-selective RAF/EGFR inhibitors like sorafenib, which exhibits potent activity against angiogenic kinases [4].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: